1-benzyl-4-methyl-1H-pyrazol-3-ol
Description
Established Synthetic Routes for 1H-Pyrazol-3-ol Core
The formation of the 1H-pyrazol-3-ol core, also known as a pyrazolone (B3327878), is a well-established area of heterocyclic chemistry. The most common and classical method is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine (B178648) derivative. beilstein-journals.org
Cyclocondensation reactions are a cornerstone in the synthesis of pyrazole rings. The most prevalent method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. beilstein-journals.orgresearchgate.net In the context of synthesizing the 4-methyl-1H-pyrazol-3-ol core, a suitable starting material would be a 2-methyl-3-oxoalkanoate, such as ethyl 2-methylacetoacetate.
The general reaction mechanism involves the initial reaction of the more reactive ketone carbonyl with one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring. The regioselectivity of the reaction with substituted hydrazines can sometimes lead to a mixture of isomers. beilstein-journals.orgacs.org
A variety of catalysts and reaction conditions have been developed to optimize this transformation, including the use of both acidic and basic catalysts, as well as greener methods utilizing water as a solvent or microwave irradiation. nih.govthieme-connect.com
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 1,3-Diketone | Hydrazine | LiHMDS | Substituted Pyrazole | beilstein-journals.org |
| Chalcone (B49325) | p-((t-butyl)phenyl)hydrazine | Copper triflate/[BMIM-PF6] | Substituted Pyrazole | nih.gov |
| Enaminone | Benzaldehyde, Hydrazine-HCl | Ammonium acetate/Water | 1-H-pyrazole derivative | longdom.org |
Beyond the classical Knorr synthesis, several other methods for the preparation of the pyrazolone ring have been reported. These include:
From α,β-Unsaturated Esters and Hydrazines: The Michael addition of hydrazine to an α,β-unsaturated ester followed by cyclization offers an alternative route.
Rearrangement of other heterocycles: In some cases, pyrazolones can be obtained through the rearrangement of other five-membered heterocyclic rings, such as isoxazolones.
From Ynones: Reactions of ynones with hydrazines can also lead to the formation of pyrazoles, with the regioselectivity being a key consideration. acs.org
Skeletal Editing of Pyrimidines: A novel approach involves the conversion of pyrimidines into pyrazoles, which proceeds under relatively mild conditions and tolerates a range of functional groups. escholarship.orgescholarship.org
Strategies for N1-Benzylation and C4-Methylation
To arrive at the target compound, 1-benzyl-4-methyl-1H-pyrazol-3-ol, the introduction of the benzyl (B1604629) group at the N1 position and the methyl group at the C4 position is required. These functionalizations can be achieved through several synthetic strategies.
The N-alkylation of pyrazoles is a common transformation. For the synthesis of the target molecule, this would involve the benzylation of a pre-formed 4-methyl-1H-pyrazol-3-ol. This is typically achieved by treating the pyrazolone with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
The regioselectivity of N-alkylation in pyrazoles can be a challenge, as reaction at either of the two nitrogen atoms is possible. acs.org However, in the case of 4-methyl-1H-pyrazol-3-ol, the tautomeric equilibrium favors the pyrazolone form, and N-alkylation generally occurs selectively at the N1 position. The choice of base and solvent can significantly influence the outcome of the reaction. Common bases include potassium carbonate, sodium hydride, and organic amines. acs.orgnih.gov Recent studies have also explored more selective methods for N-methylation, which could potentially be adapted for benzylation. acs.orgnih.gov
Palladium-catalyzed C-H benzylation has also been described as a method for the functionalization of pyrazoles, although this is more commonly applied to the carbon atoms of the ring. nih.gov
The introduction of a methyl group at the C4 position can be accomplished in a few ways. One approach is to start with a precursor that already contains the C4-methyl group, such as ethyl 2-methylacetoacetate, as mentioned in the cyclocondensation section.
Alternatively, the C4 position of a pre-formed pyrazolone can be functionalized. The C4 position of the pyrazolone ring is nucleophilic and can undergo electrophilic substitution reactions. For instance, the Vilsmeier-Haack reaction can introduce a formyl group at C4, which could then be reduced to a methyl group. nih.gov Direct C4-methylation might be more challenging, but methods for the functionalization of the C4 position with other groups have been reported, which could potentially be adapted. acs.org
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. beilstein-journals.orgmdpi.com A plausible MCR for the synthesis of this compound could involve the one-pot reaction of benzylhydrazine (B1204620), a derivative of 2-methylacetoacetate, and potentially another component to drive the reaction to the desired product.
For example, a three-component reaction between an aldehyde, malononitrile (B47326), and a hydrazine can lead to highly substituted pyrazoles. beilstein-journals.org By carefully selecting the starting materials, it is conceivable to design an MCR that directly yields the target compound. The use of various catalysts, including Lewis acids and organocatalysts, has been shown to be effective in promoting these reactions. nih.govlongdom.orgacs.org
Table 2: Overview of Synthetic Strategies for this compound
| Strategy | Description | Key Intermediates/Reagents |
|---|---|---|
| Linear Synthesis | Stepwise formation of the pyrazolone core followed by functionalization. | 4-methyl-1H-pyrazol-3-ol, Benzyl halide, Base |
| Convergent Synthesis | Preparation of substituted precursors followed by cyclization. | Benzylhydrazine, Ethyl 2-methylacetoacetate |
| Multi-component Reaction | One-pot synthesis from multiple starting materials. | Benzylhydrazine, β-ketoester derivative, Aldehyde/Malononitrile variant |
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-13(12-11(9)14)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTDBSDFIDXAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(NC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395291 | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-4-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53409-18-0 | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-4-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies of 1 Benzyl 4 Methyl 1h Pyrazol 3 Ol
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the principles of green chemistry have driven the innovation of synthetic methodologies. For the synthesis of pyrazoles like 1-benzyl-4-methyl-1H-pyrazol-3-ol, this has translated into the adoption of microwave-assisted synthesis, continuous flow processes, and novel catalytic systems that minimize waste and energy consumption.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and purities. In the context of pyrazolone (B3327878) synthesis, microwave heating has been successfully employed in one-pot, solvent-free conditions, aligning with the principles of green chemistry.
An efficient one-pot method for generating structurally diverse pyrazolone derivatives has been developed using microwave irradiation without any solvent. This approach typically involves the reaction of a β-ketoester, a hydrazine (B178648) derivative, and an aldehyde. For instance, the reaction of ethyl acetoacetate, a substituted hydrazine, and an aromatic aldehyde can be completed in as little as 10 minutes at a microwave power of 420 W, yielding products in the range of 51-98%. Although a specific example using benzylhydrazine (B1204620) is not detailed in this particular study, the methodology is broadly applicable. The reaction proceeds through an initial Knorr condensation to form the pyrazolone ring, followed by a Knoevenagel condensation with the aldehyde.
Another microwave-assisted approach involves the reaction of chalcone (B49325) dibromides with hydrazine derivatives. For example, N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides have been synthesized by irradiating a mixture of a substituted dibromopropanone and phenylhydrazine (B124118) in ethanol (B145695) for just 5-6 minutes. This method proceeds smoothly without a catalyst and provides better yields in a significantly shorter time compared to conventional heating methods.
The table below summarizes representative conditions for microwave-assisted pyrazolone synthesis, which are analogous to the synthesis of the target compound.
| Reactants (Analogous) | Microwave Power (W) | Reaction Time (min) | Solvent | Yield (%) | Reference |
| Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxybenzaldehyde | 420 | 10 | None | 83 | |
| 1-(4-phenylsulphonamidophenl)-3-aryl-2,3-dibromopropanone, Phenylhydrazine | Not Specified | 5-6 | Ethanol | >70 |
Continuous Flow Reactor Applications
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. These benefits are particularly relevant for potentially exothermic reactions like pyrazole (B372694) synthesis.
The Knorr pyrazole synthesis has been adapted to continuous flow systems. For example, a two-step flow process has been developed for the synthesis of 4-benzylidene-pyrazol-5-one derivatives. This procedure involves the initial cyclization of an aromatic hydrazine with a β-keto ester, followed by a Knoevenagel condensation with an aldehyde in tandem, all without isolating the intermediate pyrazolone. By conducting the reactions at elevated temperatures, the total residence time can be reduced to less than two minutes, affording products in moderate to excellent yields.
In a typical setup, solutions of the reactants are pumped and mixed in a T-mixer before entering a heated reactor coil. The precise control of temperature and residence time allows for optimization of the yield and minimization of byproducts. For instance, the synthesis of N-aryl-5-methylpyrazole has been achieved in a continuous-flow process with a residence time of just 8 minutes, yielding the product in 51% yield. This approach also enhances safety by minimizing
Chemical Reactivity and Derivatization of 1 Benzyl 4 Methyl 1h Pyrazol 3 Ol
Tautomerism and Equilibria
The phenomenon of tautomerism is a critical aspect of the chemistry of 1-benzyl-4-methyl-1H-pyrazol-3-ol, influencing its reactivity and spectroscopic properties. This section explores the delicate balance between its different tautomeric forms.
1H-Pyrazol-3-ol (OH-form) vs. 1,2-Dihydro-3H-Pyrazol-3-one (NH-form) Tautomerism
This compound can exist in two primary tautomeric forms: the 1H-pyrazol-3-ol form, commonly referred to as the OH-form, and the 1,2-dihydro-3H-pyrazol-3-one form, known as the NH-form. In the solid state, X-ray crystal structure analysis of analogous compounds like 1-phenyl-1H-pyrazol-3-ol has shown a preference for the OH-form, which exists as dimeric units connected by intermolecular hydrogen bonds. mdpi.com This preference for the OH-form in the solid state is a significant finding, as many historical texts and chemical databases have predominantly listed these compounds in their pyrazolone (B3327878) (NH) form.
Influence of Solvent Polarity on Tautomeric Forms
The tautomeric equilibrium of this compound is highly sensitive to the surrounding environment, particularly the polarity of the solvent. In nonpolar solvents such as chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), NMR spectroscopic studies of related pyrazol-3-ols indicate that the OH-form is the dominant species, often existing as hydrogen-bonded dimers. mdpi.com However, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), these intermolecular hydrogen bonds are disrupted, and the monomeric OH-form becomes prevalent. mdpi.com The downfield shift of the pyrazole (B372694) N-2 signal in the ¹⁵N-NMR spectrum in DMSO-d₆ compared to nonpolar solvents is a key indicator of the disruption of these dimers. mdpi.com
Effect of Substituents on Tautomeric Preference
The electronic nature of substituents on the pyrazole ring can significantly influence the tautomeric preference. While specific studies on this compound are limited, research on analogous pyrazole systems provides valuable insights. Generally, electron-donating groups tend to stabilize the OH-form, whereas electron-withdrawing groups favor the NH-form. The benzyl (B1604629) group at the N1 position and the methyl group at the C4 position of the target molecule are both considered electron-donating, which would suggest a preference for the OH-form.
Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered biological activities and physicochemical properties.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation reactions to form corresponding ethers and esters. These reactions typically proceed via nucleophilic substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile.
Formation of Ethers and Esters
Ether Formation: The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org This method involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in an Sₙ2 reaction. While specific experimental details for the target molecule are not extensively reported, analogous reactions with other pyrazol-3-ols provide a general framework.
Ester Formation: The formation of esters from this compound is commonly achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides. The Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the acidic byproduct, are often employed for this purpose. wikipedia.orgbyjus.comtestbook.com For instance, the reaction of 1-phenyl-1H-pyrazol-3-ol with benzoyl chloride in the presence of pyridine (B92270) has been shown to produce the corresponding benzoate (B1203000) ester. mdpi.com This reaction provides a strong precedent for the successful O-acylation of this compound. A study on the acylation of 3-hydroxy-5-substituted-1H-pyrazoles under phase transfer catalysis conditions also demonstrated the feasibility of O-acylation. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Ether | byjus.commasterorganicchemistry.comwikipedia.org |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Triethylamine) | Ester | mdpi.comwikipedia.orgbyjus.comtestbook.comresearchgate.net |
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
The pyrazole ring in this compound is susceptible to electrophilic attack, primarily at the C4 position, which is activated by the adjacent enolic hydroxyl group and the methyl substituent.
Halogenation at C4 Position
The C4 position of this compound can be readily halogenated using various halogenating agents. The electron-donating nature of the hydroxyl group facilitates this electrophilic substitution. Reagents such as N-halosuccinimides (NXS), including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are effective for this transformation under mild conditions. beilstein-archives.org The reaction typically proceeds at room temperature in a suitable solvent, providing the corresponding 4-halo-1-benzyl-4-methyl-1H-pyrazol-3-ol derivatives in good yields. beilstein-archives.org The general strategy for halogenation of similar pyrazole systems involves the direct C-H halogenation, which is a metal-free and efficient protocol. beilstein-archives.org
Table 1: Halogenation of Pyrazole Derivatives at C4 Position
| Halogenating Agent | Product | Yield | Reference |
| N-Bromosuccinimide | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 70% | beilstein-archives.org |
| N-Iodosuccinimide | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 80% | beilstein-archives.org |
| N-Chlorosuccinimide | 4-Chloro-3-phenyl-1H-pyrazol-5-amine | 70% | beilstein-archives.org |
Note: The data in this table is based on the halogenation of 3-phenyl-1H-pyrazol-5-amine, a compound with similar electronic properties at the C4 position.
Formylation and Acylation at C4 Position
Formylation of the pyrazole ring at the C4 position can be achieved through the Vilsmeier-Haack reaction. organic-chemistry.orgcambridge.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgcambridge.org For instance, the formylation of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole, a structurally related compound, proceeds efficiently under these conditions to yield the corresponding 4-carbaldehyde. nih.gov The reaction involves the electrophilic attack of the chloromethyl iminium salt on the electron-rich C4 position of the pyrazole ring. cambridge.org
Acylation at the C4 position can be accomplished via Friedel-Crafts type reactions, although direct acylation on the pyrazole ring can be challenging. A more common approach involves the acylation of the pyrazol-3-ol tautomer. For example, 1-phenyl-1H-pyrazol-3-ol can be acylated at the C4 position using acid chlorides in the presence of a base. clockss.org This C-acylation is a crucial step for the subsequent synthesis of more complex heterocyclic systems. uniba.itresearchgate.net
Table 2: Formylation and Acylation of Pyrazole Derivatives
| Reaction Type | Substrate | Reagents | Product | Yield | Reference |
| Formylation | 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | POCl₃, DMF | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | nih.gov |
| Acylation | 1-Phenyl-1H-pyrazol-3-ol | Acetyl chloride | 4-Acetyl-1-phenyl-1H-pyrazol-3-ol | N/A | uniba.itresearchgate.net |
Reactions Involving the N1-Benzyl Moiety
Transformations of the Benzyl Group
The N1-benzyl group in this compound is generally stable but can be subjected to various transformations, primarily deprotection (debenzylation). Standard methods for N-debenzylation include reductive and oxidative procedures. wikipedia.org
Reductive debenzylation can be achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is clean and efficient, yielding the N1-unsubstituted pyrazole.
Oxidative debenzylation can be performed using various oxidizing agents. wikipedia.org For instance, reagents like chromium trioxide in acetic acid or ozone can cleave the benzyl group. wikipedia.org More recently, laccase/TEMPO systems have been developed for the selective deprotection of N-benzyl amines, which could be applicable to N-benzyl pyrazoles. rsc.org
The benzylic position itself can also be a site of reactivity. For example, Wohl-Ziegler bromination can introduce a bromine atom at the benzylic carbon, and oxidation with agents like potassium permanganate (B83412) can convert the benzyl group into a carboxylic acid. wikipedia.org
Cyclization and Condensation Reactions for Fused Systems
Formation of Chalcones and Related Heterocycles
This compound, particularly after C4-acylation, is a valuable precursor for the synthesis of chalcones and other fused heterocyclic systems. The Claisen-Schmidt condensation is a key reaction in this context. uniba.ithealthcare-bulletin.co.uk
The 4-acetyl or 4-formyl derivative of this compound can undergo a base-catalyzed condensation with various aromatic aldehydes to furnish pyrazole-based chalcones. uniba.ithealthcare-bulletin.co.uk These chalcones are α,β-unsaturated ketones that serve as versatile intermediates for the synthesis of other heterocyclic rings like pyrimidines, pyridines, and isoxazoles. uniba.it For example, reacting a 4-acyl-pyrazol-3-ol with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) leads to the formation of the corresponding chalcone (B49325) in good yields. uniba.it
Table 3: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation
| Pyrazole Precursor | Aromatic Aldehyde | Base | Product | Yield | Reference |
| 4-Acetyl-1-phenyl-1H-pyrazol-3-ol | Benzaldehyde | NaOH | (E)-3-(1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | 88% | uniba.it |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | NaOH | (E)-1-(Aryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Good | healthcare-bulletin.co.uk |
| 4-Acetyl-1-phenyl-1H-pyrazol-3-ol | 4-(Dimethylamino)benzaldehyde | NaOH | (E)-3-(4-(Dimethylamino)phenyl)-1-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 25% | uniba.it |
These chalcones can then be further cyclized with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to generate pyrazoline or isoxazole-fused systems, respectively, expanding the molecular diversity accessible from the initial this compound scaffold.
Synthesis of Benzopyrano[2,3-c]pyrazol-4(2H)-one Derivatives
The synthesis of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives from this compound can be efficiently achieved through multicomponent reactions. This approach is favored for its atom economy, reduced number of purification steps, and often environmentally benign conditions.
A prevalent method involves the one-pot condensation of three or four components, including the pyrazolone tautomer of this compound, an aldehyde, and a suitable C-H activated acid, such as malononitrile (B47326) or a 1,3-dicarbonyl compound. The pyran ring is formed through a series of reactions that typically include a Knoevenagel condensation, a Michael addition, and subsequent cyclization and dehydration.
One specific and effective strategy for constructing the benzopyranopyrazole scaffold is the reaction of a pyrazolone with an aldehyde and a cyclic 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione) or cyclohexane-1,3-dione. This reaction can often be promoted by a catalyst and can be carried out under various conditions, including conventional heating, microwave irradiation, or using green solvents like water. nih.govarakmu.ac.ir
For instance, the reaction of this compound, an aromatic aldehyde, and dimedone can proceed in a solvent like ethanol, often with a basic catalyst such as piperidine (B6355638) or an organocatalyst like sodium benzoate, to yield the corresponding benzopyrano[2,3-c]pyrazol-4(2H)-one derivative. semanticscholar.org The use of magnetized distilled water has also been reported as a green and catalyst-free medium for similar transformations, leading to high yields. researchgate.net
The general reaction scheme can be depicted as the condensation of the pyrazolone with the aldehyde to form an arylidene intermediate. This is followed by a Michael addition of the 1,3-dicarbonyl compound to the activated double bond of the arylidene-pyrazolone. The final step is an intramolecular cyclization and dehydration to afford the fused heterocyclic system.
The yields of these reactions are generally good to excellent and can be influenced by the nature of the substituents on the aromatic aldehyde and the specific reaction conditions employed.
Below is a table summarizing the synthesis of various benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives using a four-component reaction involving an in-situ generated pyrazolone, an aldehyde, malononitrile, and a hydrazine, which provides a model for the potential outcomes when using this compound.
Table 1: Synthesis of Representative Benzopyrano[2,3-c]pyrazol-4(2H)-one Derivatives
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Sodium Benzoate | Water | 25 min | 95 |
| 4-Methoxybenzaldehyde | Sodium Benzoate | Water | 30 min | 92 |
| 4-Chlorobenzaldehyde | Sodium Benzoate | Water | 20 min | 96 |
| 4-Nitrobenzaldehyde | Sodium Benzoate | Water | 15 min | 98 |
| Benzaldehyde | Sodium Benzoate | Water | 30 min | 90 |
Data derived from analogous syntheses reported in the literature. semanticscholar.org
Another synthetic route to a related class of pyrano[2,3-c]pyrazol-4(2H)-ones involves a two-step process starting with a Claisen-Schmidt condensation of a pyrazol-3-ol with an aromatic aldehyde to form a pyrazole-chalcone. This intermediate then undergoes an Algar-Flynn-Oyamada (AFO) reaction, which is an oxidative cyclization using alkaline hydrogen peroxide, to yield the final pyranopyrazolone product. mdpi.com This method, however, constructs the pyranone ring differently and may lead to different substitution patterns compared to the multicomponent approach.
Spectroscopic and Structural Characterization of 1 Benzyl 4 Methyl 1h Pyrazol 3 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 1-benzyl-4-methyl-1H-pyrazol-3-ol is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
Benzyl (B1604629) Group Protons: The five aromatic protons of the benzyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (CH₂) attached to the pyrazole (B372694) nitrogen would resonate as a singlet at approximately δ 5.3 ppm.
Pyrazole Ring Protons: The proton at the C5 position of the pyrazole ring is expected to appear as a singlet at around δ 6.3-6.4 ppm rsc.org.
Methyl Group Protons: The methyl group at the C4 position would give rise to a singlet at approximately δ 2.2-2.3 ppm mdpi.com.
Hydroxyl Proton: The hydroxyl proton (OH) at the C3 position is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration. In some cases, it may undergo exchange with residual water in the solvent, leading to a very broad or even unobservable signal.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl Aromatic-H | 7.2 - 7.4 | Multiplet |
| Benzyl CH₂ | ~ 5.3 | Singlet |
| Pyrazole C5-H | 6.3 - 6.4 | Singlet |
| C4-CH₃ | 2.2 - 2.3 | Singlet |
| C3-OH | Variable | Broad Singlet |
Note: These are predicted values based on analogous compounds and may differ from experimental values.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound can be predicted based on data from similar structures rsc.orgnih.gov.
Benzyl Group Carbons: The aromatic carbons of the benzyl group are expected to resonate in the region of δ 125-139 ppm. The benzylic carbon (CH₂) would likely appear around δ 50-55 ppm.
Pyrazole Ring Carbons: The C3 carbon bearing the hydroxyl group is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 155-160 ppm. The C5 carbon is anticipated to resonate around δ 130-135 ppm, while the C4 carbon, substituted with the methyl group, would appear at a higher field, around δ 100-105 ppm.
Methyl Group Carbon: The carbon of the methyl group at C4 is expected to have a chemical shift in the range of δ 10-15 ppm nih.gov.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Benzyl Aromatic-C | 125 - 139 |
| Benzyl CH₂ | 50 - 55 |
| Pyrazole C3 | 155 - 160 |
| Pyrazole C5 | 130 - 135 |
| Pyrazole C4 | 100 - 105 |
| C4-CH₃ | 10 - 15 |
Note: These are predicted values based on analogous compounds and may differ from experimental values.
¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR, can provide direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. For pyrazole derivatives, the chemical shifts of the two nitrogen atoms are distinct. The N1 nitrogen, being a "pyrrole-like" nitrogen, is expected to resonate at a different frequency compared to the N2 "pyridine-like" nitrogen. The study of tautomerism in pyrazoles often relies on the observation of nitrogen resonances ipb.pt. For this compound, the N1 nitrogen would be bonded to the benzyl group, and its chemical shift would be influenced by the electronic effects of this substituent.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, this would be particularly useful in confirming the coupling within the aromatic protons of the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the benzylic CH₂ proton to its corresponding carbon, the C5-H to the C5 carbon, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different fragments of the molecule. For instance, correlations would be expected between the benzylic protons and the C5 and C1' carbons of the pyrazole and benzyl rings, respectively. Correlations between the methyl protons and the C3, C4, and C5 carbons of the pyrazole ring would also be anticipated, confirming the substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would be characterized by several key absorption bands:
Hydroxyl (O-H) Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzylic CH₂ and methyl groups would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and benzyl rings are expected to appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹ mdpi.com.
C-O Stretching: A C-O stretching band for the hydroxyl group is expected to be present in the range of 1050-1250 cm⁻¹.
It is important to note the tautomeric equilibrium that can exist in pyrazol-3-ols. They can exist in the hydroxyl form (as named), a keto form (1-benzyl-4-methyl-1,2-dihydro-3H-pyrazol-3-one), or a zwitterionic form. The predominant tautomer can be influenced by the solvent and solid-state packing. The presence of a strong C=O stretching band around 1670-1700 cm⁻¹ would indicate a significant contribution from the keto tautomer. The absence of a strong O-H stretching band and the presence of an N-H stretching band around 3200-3400 cm⁻¹ could also suggest the presence of the keto form.
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydroxyl) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Medium |
| C=N, C=C Stretch | 1400 - 1650 | Medium to Strong |
| C-O Stretch | 1050 - 1250 | Medium |
Note: These are predicted values based on analogous compounds and may differ from experimental values. The spectrum may show additional bands corresponding to the keto tautomer.
Mass Spectrometry (MS)
Molecular Weight Determination and Fragmentation Analysis
To perform a detailed analysis, a mass spectrum of This compound would be required. This would allow for the determination of its exact molecular weight and an examination of its fragmentation patterns under mass spectrometric conditions. Typically, for pyrazole derivatives, fragmentation can involve cleavage of the benzyl group, loss of small molecules like CO or N₂, and rearrangements of the pyrazole ring. However, without the actual spectrum, any discussion would be purely speculative.
X-ray Crystallography
Determination of Solid-State Molecular Conformation and Tautomeric Form
Single-crystal X-ray diffraction data is necessary to definitively determine the solid-state structure of This compound . This would reveal the precise bond lengths, bond angles, and torsion angles, defining its molecular conformation. Furthermore, for pyrazol-3-ols, X-ray crystallography is crucial for identifying the dominant tautomeric form in the solid state, which could exist as the -OH, -NH, or zwitterionic form.
Computational and Theoretical Studies on 1 Benzyl 4 Methyl 1h Pyrazol 3 Ol
Density Functional Theory (DFT) Calculations
Our comprehensive search did not yield any studies that have performed Density Functional Theory (DFT) calculations on 1-benzyl-4-methyl-1H-pyrazol-3-ol. DFT is a powerful method used to investigate the electronic structure and properties of molecules.
Geometry Optimization and Electronic Structure Analysis
There are no published data on the optimized geometry or the electronic structure of this compound. Such studies would typically provide information on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
No theoretical predictions of spectroscopic parameters for this compound were found. DFT calculations are often employed to predict 1H and 13C NMR chemical shifts and infrared (IR) vibrational frequencies, which can aid in the experimental characterization of a compound. While experimental NMR data may exist for commercially available samples, theoretically calculated spectra for this specific molecule have not been reported in the literature. rsc.org
Molecular Modeling and Dynamics Simulations
Similarly, the search for molecular modeling and dynamics simulations specifically for this compound returned no results. These methods are crucial for understanding the dynamic behavior and conformational preferences of molecules.
Conformational Analysis
There is no available information regarding the conformational analysis of this compound. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is essential for understanding its interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR studies that specifically include this compound in their dataset were identified. QSAR models are used to correlate the chemical structure of compounds with their biological activity.
Identification of Structural Descriptors for Biological Activity
As no QSAR models for this compound have been published, there are no identified structural descriptors (e.g., molecular weight, logP, topological surface area) that have been correlated with its biological activity.
Tautomeric Equilibrium Studies through Computational Approaches
The phenomenon of tautomerism is a critical aspect of the chemistry of pyrazol-3-ols, influencing their reactivity, spectroscopic properties, and biological activity. For this compound, several tautomeric forms can exist, and their relative stabilities are governed by a delicate balance of electronic and steric effects, as well as interactions with the surrounding medium. Computational chemistry provides a powerful lens through which to examine this equilibrium, offering insights that are often difficult to obtain through experimental means alone.
The principal tautomers of this compound are the hydroxyl (OH), amino (NH), and methylene (B1212753) (CH) forms. The OH form is aromatic, while the NH and CH forms are non-aromatic pyrazolone (B3327878) structures. The equilibrium between these forms, particularly the OH and NH tautomers, is a subject of considerable interest in the study of pyrazole (B372694) chemistry.
Computational investigations, primarily employing Density Functional Theory (DFT), have become instrumental in predicting the most stable tautomer and quantifying the energy differences between the various forms. ijpcbs.com Methodologies such as the B3LYP functional combined with a 6-311+G** basis set are commonly used to calculate the geometries and relative energies of the tautomers in both the gas phase and in solution. ijpcbs.com Solvent effects are typically incorporated using continuum models like the Polarizable Continuum Model (PCM), which can significantly influence the tautomeric preference. ijpcbs.com
For substituted pyrazolones, studies on analogous compounds indicate that the relative stability of the tautomers is highly dependent on the nature and position of the substituents. nih.gov While specific computational studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on structurally similar molecules, such as 1-phenyl-3-methyl-pyrazolones, provide a strong basis for understanding its tautomeric behavior. ijpcbs.com
In nonpolar solvents, pyrazolone derivatives often favor the CH-form, whereas in polar solvents or environments capable of hydrogen bonding, the equilibrium tends to shift towards the NH or OH forms. ijpcbs.com Theoretical calculations for related compounds have shown that in the gas phase, the CH form can be the most stable, but the presence of a polar solvent like ethanol (B145695) or water can stabilize the NH form, significantly reducing the energy difference between them. ijpcbs.com
The following tables represent illustrative data based on findings for structurally similar pyrazolone systems, demonstrating the typical energetic relationships between the tautomers as determined by computational methods.
Table 1: Illustrative Relative Energies of Tautomers in the Gas Phase
| Tautomer | Computational Method | Relative Energy (kcal/mol) |
| OH-form | B3LYP/6-311+G | 7.8 |
| NH-form | B3LYP/6-311+G | 1.5 |
| CH-form | B3LYP/6-311+G** | 0.0 |
Note: Data are representative examples for a generic 1,4-disubstituted pyrazol-3-ol system in the gas phase and are intended for illustrative purposes. The CH-form is set as the reference with a relative energy of 0.0 kcal/mol.
Table 2: Illustrative Relative Energies of Tautomers in a Polar Solvent (Water, PCM)
| Tautomer | Computational Method | Relative Energy (kcal/mol) |
| OH-form | B3LYP/6-311+G** (PCM) | 6.5 |
| NH-form | B3LYP/6-311+G** (PCM) | 0.5 |
| CH-form | B3LYP/6-311+G** (PCM) | 0.0 |
Note: Data are representative examples for a generic 1,4-disubstituted pyrazol-3-ol system in a polar solvent and are intended for illustrative purposes. The CH-form is set as the reference with a relative energy of 0.0 kcal/mol. The decreased energy difference for the NH-form highlights the stabilizing effect of the polar solvent.
These computational approaches not only predict the most stable tautomer but also provide insights into the transition states and energy barriers for the interconversion between tautomers. nih.gov The presence of bulky substituents, such as the benzyl (B1604629) group at the N1 position, can also introduce steric effects that influence the planarity of the ring and the relative energies of the tautomers. Furthermore, the methyl group at the C4 position can have electronic effects that modulate the acidity and basicity of the molecule, thereby affecting the tautomeric equilibrium. nih.gov
Biological Applications of 1 Benzyl 4 Methyl 1h Pyrazol 3 Ol Derivatives
In Vitro Enzyme Inhibition Studies
The ability of 1-benzyl-4-methyl-1H-pyrazol-3-ol derivatives to interact with and inhibit the activity of specific enzymes is a key aspect of their therapeutic potential. In vitro studies have demonstrated their efficacy against several enzymatic targets.
Kinase Inhibition (e.g., CDK2, PCA-1/ALKBH3)
While specific studies on PCA-1/ALKBH3 inhibition by this class of compounds are not extensively documented, research has highlighted the potential of pyrazole (B372694) derivatives as inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Receptor-Interacting Protein 1 (RIP1) kinase.
A series of 1-benzyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of RIP1 kinase, which is a key player in necroptosis, a form of programmed cell death. nih.gov Structure-activity relationship (SAR) analysis led to the identification of a particularly potent compound, which demonstrated significant inhibitory activity against RIP1 kinase. nih.gov This compound exhibited a dissociation constant (Kd) of 0.078 μM and an EC50 value of 0.160 μM in a cell-based necroptosis inhibition assay. nih.gov
Furthermore, various pyrazole-based analogues have been investigated as inhibitors of CDK2. For instance, a series of novel pyrazole derivatives were designed and synthesized, with several compounds exhibiting strong inhibitory activity against the CDK2/cyclin A2 enzyme complex, with IC50 values in the low micromolar to nanomolar range. nih.govnih.govrsc.orgresearchgate.net One study identified a compound with an IC50 value of 0.96 μM against CDK2/cyclin A2. nih.govresearchgate.net Another study reported diphenyl-1H-pyrazoles with IC50 values as low as 29.31 nM against CDK2. nih.gov Additionally, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibition, with one compound displaying a Ki of 0.005 µM. mdpi.com
Other Enzymatic Targets
Beyond kinases, derivatives of the pyrazole scaffold have been shown to inhibit other classes of enzymes.
Glycogen (B147801) Phosphorylase: Pyrazolo[4,3-b]oleanane derivatives, which are structurally related to the core pyrazole structure, have been synthesized and evaluated as inhibitors of rabbit muscle glycogen phosphorylase a (GPa). nih.gov One of the synthesized pyrazole triterpenes displayed an IC50 value of 9.9 μM, indicating its potential as a glycogen phosphorylase inhibitor. nih.gov Another study on substituted phenylpyrazole[4,5-b]oleanane derivatives identified a compound with an IC50 of 10.8 µM against GPa. nih.gov
Cyclooxygenase (COX): Certain pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. Some compounds have demonstrated selective inhibition of COX-2. nih.govnih.govrsc.org For example, a series of pyrazole–pyridazine hybrids were found to be potent and selective COX-2 inhibitors, with IC50 values for the most active compounds being 1.50 and 1.15 μM. rsc.org Another study on novel pyrazole derivatives reported selective COX-2 inhibition with IC50 values ranging from 0.043 to 0.56 μM. nih.gov
Lipoxygenase (LOX): The anti-inflammatory potential of pyrazole derivatives has also been explored through their inhibition of lipoxygenase (LOX). In one study, a series of novel pyrazole and pyrazoline derivatives were evaluated for their in vitro inhibitory activity against soybean lipoxygenase. nih.gov A particularly potent compound was identified with an IC50 value of 80 µM. nih.gov Another study on dihydro-pyrazole hybrids identified compounds with even more potent lipoxygenase inhibition, with IC50 values of 2.5 μM and 0.35 μM. nih.gov
Cell-Based Biological Activity Investigations (excluding clinical data)
The biological effects of this compound derivatives have been further investigated in various cell-based assays to determine their potential as therapeutic agents.
Anti-proliferative Activity in Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)
A significant body of research has focused on the anti-proliferative effects of pyrazole derivatives against various cancer cell lines.
Several studies have reported the cytotoxic activity of pyrazole derivatives against human breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116) cell lines. In one study, pyrazole derivatives showed promising anti-proliferative activity, with one compound exhibiting IC50 values of 17.8 ± 0.5 μM against MCF-7, 4.4 ± 0.4 μM against HepG-2, and 4.2 ± 0.2 μM against HCT-116 cells. semanticscholar.org Another investigation into pyrazole and pyrimidine (B1678525) derivatives revealed a compound with IC50 values of 7.85 μM (MCF-7), 7.12 μM (HepG-2), and 9.77 μM (HCT-116). nih.gov Furthermore, pyrazolo[4,3-c]pyridine derivatives have also been evaluated, with some showing potent activity against HCT-116 cells with IC50 values as low as 7.1±0.07 μΜ/ml. nih.govresearchgate.net
Antimicrobial Activity against Bacterial and Fungal Strains (in vitro)
The antimicrobial potential of pyrazole derivatives has been demonstrated against a range of bacterial and fungal pathogens.
In vitro screening of novel pyrazole analogues has revealed significant antimicrobial activity. nih.gov For instance, one compound was found to be highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Another derivative showed strong activity against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov In terms of antifungal activity, a pyrazole derivative was highly effective against Aspergillus niger with an MIC of 1 μg/mL, while another showed equipotent activity to the standard drug Clotrimazole against Microsporum audouinii with an MIC of 0.5 μg/mL. nih.gov Other studies have also reported the synthesis and evaluation of pyrazole derivatives with notable antimicrobial activities against various strains. nih.govtandfonline.com
Anti-inflammatory Effects (in vitro models)
The anti-inflammatory properties of pyrazole derivatives have been investigated using various in vitro models. As mentioned previously, the inhibition of enzymes like COX and LOX contributes to their anti-inflammatory effects. rsc.orgnih.govnih.gov
In addition to enzyme inhibition, studies have directly assessed the anti-inflammatory activity in cell-based assays. For instance, new pyrazole–pyridazine hybrids were evaluated for their ability to inhibit the production of pro-inflammatory mediators in LPS-induced RAW264.7 macrophages. The most active compounds significantly inhibited the generation of nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2). rsc.org Another study highlighted a novel pyrazole derivative that was effective as an anti-inflammatory agent in in vitro tests. nih.gov
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. Researchers have begun to map out how modifications to different parts of this scaffold influence its interactions with biological targets.
Impact of N1-Benzyl Substitutions on Biological Activity
The N1-benzyl group plays a crucial role in the biological activity of these pyrazole derivatives. Studies on similar pyrazole scaffolds have shown that substitutions on the benzyl (B1604629) ring can significantly impact potency and selectivity. For instance, the introduction of different lipophilic moieties on the N1-substituent can alter the inhibitory activity against various enzymes. nih.gov In a study on 3,5-diphenylpyrazole (B73989) derivatives, the addition of a benzyl moiety at the N1 position was well-tolerated and provided a platform for further modifications. nih.gov
Influence of C4-Methyl Group and its Modifications on Biological Activity
The C4-position of the pyrazole ring is another critical determinant of biological activity. In a series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives, the presence of a methyl group at the C4-position of the C-ring was found to be critical for their anti-proliferative activities. nih.gov This highlights the sensitivity of the target protein to the steric and electronic environment around the C4-position.
Modification of the C4-methyl group can lead to significant changes in biological effects. For instance, replacing the methyl group with larger or more polar substituents could either enhance or diminish activity depending on the specific target. The precise influence of modifications at this position on the this compound scaffold requires further investigation to delineate the exact steric and electronic requirements for optimal biological response.
Role of the Pyrazol-3-ol Moiety in Ligand-Target Interactions
The pyrazol-3-ol moiety is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target protein. In a study of benzimidazole (B57391) pyrazole inhibitors of KDM4 lysine (B10760008) demethylase, the pyrazole hydroxyl group was observed to form hydrogen bonds with the main-chain nitrogen atom and a hydroxyl group of a threonine residue (Thr261) in the enzyme's active site. acs.org This type of interaction is often essential for anchoring the ligand within the binding pocket and ensuring high affinity.
The tautomeric nature of the pyrazol-3-ol ring system, existing in equilibrium with its pyrazolone (B3327878) form, can also influence its binding modes. nih.gov The ability of the pyrazole core to act as both a hydrogen bond donor (via the N-H or O-H) and acceptor (via the N2 atom and the carbonyl oxygen in the pyrazolone form) provides it with the versatility to interact with a variety of amino acid residues. acs.org
Molecular Mechanisms of Action at the Cellular/Molecular Level
To fully comprehend the therapeutic potential of this compound derivatives, it is essential to understand their mechanisms of action at the molecular and cellular levels. This involves identifying their specific biological targets and elucidating how their interaction with these targets modulates cellular pathways.
Ligand-Target Binding Interactions
Molecular docking studies on various pyrazole derivatives have provided insights into their binding modes with different protein targets. For instance, in the case of KDM4A inhibitors, the pyrazole moiety was found to interact with the active site through CH−π interactions with a phenylalanine residue. acs.org The specific interactions of this compound derivatives would depend on their target protein.
Key interactions that are often observed with pyrazole-based inhibitors include:
Hydrogen Bonds: As mentioned, the pyrazol-3-ol moiety is a prime candidate for forming hydrogen bonds with polar residues in the active site. acs.org
π-π Stacking: The aromatic pyrazole and benzyl rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
A hypothetical binding model for a this compound derivative is presented in the table below, illustrating potential interactions with a generic kinase active site.
| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction |
| N1-Benzyl Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |
| Pyrazole Ring | Phenylalanine, Tyrosine | π-π Stacking |
| C4-Methyl Group | Alanine, Valine | Hydrophobic Interaction |
| C3-Hydroxyl Group | Aspartate, Glutamate, Serine | Hydrogen Bond |
| Pyrazole N2 Atom | Backbone NH of an amino acid | Hydrogen Bond |
Cellular Pathway Modulation
The binding of this compound derivatives to their target proteins can trigger a cascade of events within the cell, leading to the modulation of specific signaling pathways. For example, pyrazole derivatives have been shown to act as inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov
In another study, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce mTORC1 activity and modulate autophagy, a key cellular process involved in protein and organelle degradation. nih.gov These compounds were shown to disrupt the autophagic flux, suggesting a potential novel mechanism for their anticancer activity. nih.gov
The specific cellular pathways affected by this compound derivatives will ultimately depend on their specific biological target. Further research is needed to identify these targets and map the downstream signaling events to fully understand their therapeutic implications.
Coordination Chemistry of 1 Benzyl 4 Methyl 1h Pyrazol 3 Ol As a Ligand
Synthesis of Metal Complexes
There is no published literature detailing the synthesis of metal complexes specifically using 1-benzyl-4-methyl-1H-pyrazol-3-ol as a ligand. General methods for the synthesis of metal complexes with pyrazole-based ligands often involve the reaction of a metal salt with the ligand in a suitable solvent, sometimes in the presence of a base to deprotonate the ligand. However, the specific reaction conditions, such as the choice of metal precursor, solvent, temperature, and stoichiometry, have not been reported for this particular compound.
Coordination Modes and Geometries
The potential of this compound to act as a ligand stems from the presence of multiple potential donor atoms: the two nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group. This suggests the possibility of various coordination modes.
N,O-Coordination
Hypothetically, this compound could function as a bidentate N,O-chelating ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms and the deprotonated oxygen atom of the hydroxyl group. This mode of coordination is common for related 3-hydroxypyrazole derivatives. However, without experimental evidence from techniques such as X-ray crystallography or spectroscopic analysis (e.g., IR, NMR), the existence and nature of such N,O-coordination for this compound remain unconfirmed.
Supramolecular Architectures through Hydrogen Bonding and Metal Coordination
While many pyrazole-containing compounds are known to form extensive supramolecular networks through hydrogen bonding and π-π stacking interactions, specific studies on the supramolecular chemistry of metal complexes derived from this compound are absent from the literature. The interplay of hydrogen bonding from the pyrazole N-H (in its tautomeric form) or coordinated solvent molecules with the coordination to a metal center could theoretically lead to complex and interesting supramolecular structures. However, no such architectures involving this specific ligand have been synthesized and characterized.
Applications of Coordination Complexes
The application of coordination complexes is intrinsically linked to their electronic and structural properties, which are determined through synthesis and characterization.
Catalytic Applications (e.g., C-H bond activation)
Metal complexes based on various pyrazole and pyrazolate ligands have shown promise in catalysis, including in processes like C-H bond activation. The electronic properties of the pyrazole ligand can significantly influence the catalytic activity of the metal center. For instance, palladium complexes with pyrazole-containing ligands have been utilized as catalysts in C-H arylation reactions. However, there are no reports of catalytic studies, including C-H bond activation or any other transformation, employing metal complexes of this compound.
Agrochemical and Material Science Applications of 1 Benzyl 4 Methyl 1h Pyrazol 3 Ol Derivatives
Herbicide Development and Activity
The pyrazole (B372694) chemical class has been a fruitful area for the discovery of new herbicides. Research has shown that modifying the substituents on the pyrazole ring can lead to compounds with potent herbicidal activity. While specific research on 1-benzyl-4-methyl-1H-pyrazol-3-ol derivatives is limited in publicly available literature, studies on closely related isomers and other substituted pyrazoles provide valuable insights into their potential as herbicides.
One study synthesized a series of quinclorac (B55369) derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety and evaluated their herbicidal activity. researchgate.net Among the synthesized compounds, 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate demonstrated excellent inhibitory effects on barnyard grass in greenhouse experiments, with EC50 values of 10.53 g/ha and 10.37 g/ha, respectively. researchgate.net Field assays confirmed that at a concentration of 150 g/ha, the latter compound exhibited herbicidal activity on barnyard grass comparable to the commercial herbicide quinclorac at 300 g/ha. researchgate.net
Another relevant study focused on the synthesis and herbicidal activity of 2-benzyl-3-methyl-1H-pyrazol-5-ol, an isomer of the target compound. researchgate.net This compound, with the chemical formula C11H12N2O, was synthesized and its structure confirmed. researchgate.net While detailed herbicidal data for this specific isomer against a wide range of weeds is not extensively published, its synthesis indicates the exploration of benzyl-substituted methylpyrazoles as potential herbicidal agents.
The general mechanism of action for many pyrazole-based herbicides involves the inhibition of specific plant enzymes, leading to the disruption of essential biological processes. For instance, some pyrazole derivatives are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol.
Table 1: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound Name | Target Weed | EC50 (g/ha) | Reference |
| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard Grass | 10.53 | researchgate.net |
| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard Grass | 10.37 | researchgate.net |
Insecticidal and Fungicidal Properties
The pyrazole scaffold is also a well-established pharmacophore in the development of insecticides and fungicides. The commercial success of products like fipronil (B1672679) has spurred further research into new pyrazole derivatives with improved efficacy and broader spectrum of activity.
Insecticidal Properties: Research into novel pyrazole-5-carboxamides has yielded compounds with significant insecticidal activity. For instance, a series of pyrazole-5-carboxamides containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties were synthesized and tested against various pests. researchgate.net Several of these compounds demonstrated high insecticidal activity against the cotton bollworm (Helicoverpa armigera). researchgate.net Specifically, some derivatives showed 60% stomach activity at a concentration of 5 mg/kg. researchgate.net Furthermore, certain compounds exhibited good contact activity against the bean aphid (Aphis craccivora) and both miticidal and ovicidal activity against the spider mite (Tetranychus cinnabarinus). researchgate.net
Another study focused on novel phenylpyrazole derivatives and found that some compounds exhibited insecticidal activity comparable to fipronil against a range of insects including the bean aphid, mosquito (Culex pipiens pallens), diamondback moth (Plutella xylostella), and Oriental armyworm (Mythimna separata).
Fungicidal Properties: The fungicidal potential of pyrazole derivatives is also an active area of research. For example, novel flavonol derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and shown to possess good antifungal activities against Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum in vitro. One particular compound from this series exhibited an EC50 value of 2.4 μg/mL against B. cinerea, which was significantly better than the commercial fungicide azoxystrobin.
While direct studies on the insecticidal and fungicidal properties of this compound derivatives are not extensively documented, the proven activity of other benzyl- and methyl-substituted pyrazoles suggests that this specific scaffold holds promise for the development of new pest control agents.
Table 2: Insecticidal and Fungicidal Activity of Selected Pyrazole Derivatives
| Compound Class | Target Pest/Fungus | Activity | Reference |
| Pyrazole-5-carboxamides | Cotton Bollworm (Helicoverpa armigera) | 60% stomach activity at 5 mg/kg | researchgate.net |
| Phenylpyrazole derivatives | Bean Aphid (Aphis craccivora) | Activity comparable to fipronil | |
| Flavonol-thiadiazole pyrazoles | Botrytis cinerea | EC50 of 2.4 μg/mL |
Other Potential Applications in Materials Science
Beyond agrochemicals, the unique photophysical properties of pyrazole derivatives make them attractive candidates for applications in materials science, particularly as dyes and fluorescent materials.
Dyes: Azo dyes are a major class of synthetic colorants, and heterocyclic compounds like pyrazoles are often used as coupling components in their synthesis. nih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a nucleophilic compound, such as a phenol (B47542) or another amine. google.com Pyrazolone (B3327878) derivatives, which are structurally related to pyrazol-3-ols, have been successfully used to create a variety of azo dyes. researchgate.net For example, new azo- and bisazo-5-pyrazolone dyes have been synthesized by coupling various arylamines and aryl diamines with pyrazolones like 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one. researchgate.net These dyes have shown the ability to exist in different tautomeric forms, which can influence their color properties. researchgate.net The synthesis of azo dyes from this compound would involve its coupling with a diazonium salt, potentially leading to novel colorants with unique spectroscopic properties.
Fluorescent Materials: Pyrazole derivatives are also being explored for their fluorescent properties, which are crucial for applications in bioimaging and optoelectronics. sigmaaldrich.com The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) processes, which can be tuned by altering the substituents on the pyrazole ring. For instance, a pyrazoline-BODIPY hybrid probe has been synthesized that exhibits an emission maximum at 511 nm with a fluorescence quantum yield of 30%. sigmaaldrich.com Another example is a pyrazolo[4,3-b]pyridine derivative that shows an increase in fluorescence quantum yield from 35% to 65% in the presence of boron trifluoride. sigmaaldrich.com While specific fluorescence data for this compound derivatives is not readily available, the general principles of fluorophore design suggest that appropriate modification of this scaffold could lead to new and efficient fluorescent materials.
Table 3: Spectroscopic Properties of Selected Pyrazole-Based Materials
| Material Type | Compound Class | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (ΦF) | Reference |
| Fluorescent Probe | Pyrazoline-BODIPY Hybrid | 499 nm | 511 nm | 30% | sigmaaldrich.com |
| Fluorescent Sensor | Pyrazolo[4,3-b]pyridine | 336 nm | 440 nm | 35% (65% with BF3) | sigmaaldrich.com |
| Azo Dye | 1-Methyl-3-phenyl-5-pyrazolone based | - | - | - | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
